(Ethylenedioxy)dimethanol

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: (Ethylenedioxy)dimethanol can be synthesized through the reaction of ethylene glycol with paraformaldehyde under acidic conditions . The reaction typically involves heating the mixture to facilitate the formation of the desired product.

Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: (Ethylenedioxy)dimethanol undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride.

Substitution: Substitution reactions can occur in the presence of nucleophiles under basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Organic Synthesis

EDDM serves as a crucial building block in organic synthesis. Its derivatives are utilized in the production of:

- Polymers : EDDM is employed in the synthesis of polyurethanes and other polymeric materials due to its ability to enhance flexibility and durability.

- Resins : It contributes to the formulation of resins used in coatings and adhesives, improving their performance characteristics .

Biological Applications

In biological research, EDDM is studied for its effects on cellular functions:

- Biocide : EDDM exhibits broad-spectrum antimicrobial activity against gram-positive and gram-negative bacteria, yeast, and fungi. Its mode of action involves the slow release of formaldehyde, which disrupts cellular metabolism and leads to cell death .

- Cellular Studies : Researchers investigate EDDM's impact on biochemical pathways and enzyme inhibition, providing insights into cellular responses to formaldehyde exposure.

Medical Applications

The potential for EDDM in pharmaceutical development is being explored:

- Drug Delivery Systems : Its properties may facilitate the design of new drug delivery mechanisms that require biocompatibility and controlled release profiles.

Preservation

EDDM is recommended for use in preserving various products:

- Water-Based Adhesives : Effective against microbial contamination, EDDM helps maintain product integrity by preventing viscosity loss, gassing, discoloration, and other adverse effects associated with microbial growth .

- Paints and Coatings : It is utilized in water-based decorative paints and coatings to prevent spoilage organisms from degrading product quality during storage .

Metalworking Fluids

In metalworking applications, EDDM acts as a preservative in water-based fluids, providing protection against microbial growth while maintaining pH neutrality. This characteristic makes it suitable for various industrial processes .

Case Studies

Mechanism of Action

(Ethylenedioxy)dimethanol exerts its effects through the release of formaldehyde upon hydrolysis . This formaldehyde can then interact with various molecular targets, including proteins and nucleic acids, leading to a range of biochemical effects. The compound’s ability to release formaldehyde makes it effective as a biocide, inhibiting the growth of bacteria, mold, and yeast .

Comparison with Similar Compounds

Ethylene glycol: Structurally similar but lacks the dioxy functional groups.

1,2-Dimethoxyethane: Similar in structure but with methoxy groups instead of dioxy groups.

Uniqueness: (Ethylenedioxy)dimethanol is unique due to its dual methylene dioxy groups, which confer distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it particularly valuable in applications requiring specific chemical functionalities.

Biological Activity

(Ethylenedioxy)dimethanol (EDDM), with the chemical formula CHO and CAS number 3586-55-8, is a versatile compound widely recognized for its biological activity, particularly as a biocide. This article delves into its mechanisms of action, biochemical pathways, pharmacokinetics, and relevant case studies that highlight its efficacy and safety profile.

Target of Action

EDDM is primarily utilized as a biocide due to its ability to release formaldehyde upon hydrolysis. This property renders it effective against a broad spectrum of microorganisms, including bacteria, fungi, and algae .

Mode of Action

The mode of action involves the release of formaldehyde, which interacts with cellular components. Formaldehyde can cross-link proteins and nucleic acids, leading to disrupted cellular functions and ultimately cell death. This mechanism is critical in its application across various industries, including water treatment, paints, coatings, and personal care products .

Biochemical Pathways

Cellular Effects

The biochemical impact of EDDM is largely attributed to formaldehyde's effects on cellular structures. It can inhibit enzymatic activities and alter gene expression by modifying DNA and protein structures. This disruption can lead to significant changes in cellular metabolism and signaling pathways .

Pharmacokinetics

At neutral pH (7.0) and 20 °C, a 1% solution of EDDM exhibits a hydrolysis half-life of approximately 6 minutes. This rapid hydrolysis indicates that EDDM can quickly release formaldehyde upon exposure to biological environments, enhancing its biocidal efficacy .

Safety Profile

Toxicological Studies

Toxicological assessments indicate that EDDM is irritating to the skin and corrosive to the eyes in animal models. In rats, exposure to high doses has resulted in significant physiological responses such as piloerection and increased salivation . Notably, there is a lack of comprehensive studies specifically examining the carcinogenic potential of EDDM; however, it has been categorized similarly to formaldehyde due to its chemical behavior .

Case Studies

-

Antimicrobial Efficacy

A study demonstrated that EDDM effectively inhibited bacterial growth in water treatment applications. The compound showed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, making it suitable for diverse applications in industrial settings . -

Environmental Impact

Research highlighted the environmental persistence of biocides like EDDM. While effective in microbial control, concerns regarding their potential accumulation in ecosystems necessitate careful management practices during application to minimize ecological risks . -

Mutagenicity Testing

In mutagenicity tests using Salmonella typhimurium, EDDM exhibited mutagenic effects after metabolic activation. This finding raises considerations for safety evaluations in products containing EDDM as an active ingredient .

Summary Table: Key Properties of this compound

| Property | Details |

|---|---|

| Chemical Formula | CHO |

| CAS Number | 3586-55-8 |

| Hydrolysis Half-life | 6 minutes at pH 7.0 |

| Primary Action | Biocidal (releases formaldehyde) |

| Cellular Impact | Disruption of proteins/DNA |

| Toxicity | Skin irritant; eye corrosive |

| Antimicrobial Spectrum | Broad (bacteria, fungi, algae) |

Q & A

Basic Research Questions

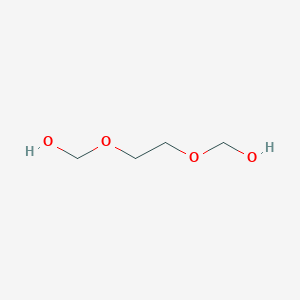

Q. How can (Ethylenedioxy)dimethanol be identified and characterized in laboratory settings?

- Methodological Answer : this compound (CAS 3586-55-8) can be identified via its molecular formula (C₄H₁₀O₄) and structural features, including its ethylene-dioxy backbone and terminal hydroxymethyl groups. Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming its structure, as demonstrated in studies analyzing its composition in water mixtures . Additionally, hydrolysis studies reveal its rapid decomposition to formaldehyde and ethylene glycol at neutral pH, which can be monitored via High-Performance Liquid Chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) .

Q. What are the key physicochemical properties of this compound relevant to its stability in aqueous solutions?

- Methodological Answer : The compound’s stability is pH-dependent. At pH 7.0 and 20°C, a 1% solution has a hydrolysis half-life of 6 minutes, releasing formaldehyde and ethylene glycol. Researchers must account for this instability when designing experiments by using buffered solutions or low-temperature storage. Kinetic studies by the Fraunhofer Institute utilized pH-adjusted aqueous systems to quantify hydrolysis rates, providing a framework for replicating these conditions .

Q. What precautions are necessary when handling this compound in research environments?

- Methodological Answer : Due to its skin irritation and eye corrosion risks (observed in rabbit studies), personal protective equipment (PPE) such as nitrile gloves and safety goggles are mandatory. The MAK Commission recommends a workplace exposure limit (MAK value) of 0.15 ml/m³, derived from its formaldehyde-release mechanism. Ventilation systems should be optimized to prevent inhalation exposure, and spill protocols must address rapid hydrolysis to avoid formaldehyde accumulation .

Advanced Research Questions

Q. How can researchers design experiments to study the hydrolysis kinetics of this compound under varying physiological conditions?

- Methodological Answer : Hydrolysis kinetics can be modeled using pH-controlled in vitro systems. For example, ITEM’s 2009 study adjusted pH levels (3–9) and temperatures (20–37°C) to simulate physiological environments. Real-time formaldehyde release was quantified via colorimetric assays (e.g., Nash reagent) or fluorometric detection. Researchers should incorporate pseudo-first-order kinetics models to estimate rate constants and validate findings against NMR data .

Q. What methodological approaches are recommended to resolve contradictions between predicted and observed formaldehyde release from this compound in biological systems?

- Methodological Answer : Discrepancies arise from assumptions of stoichiometric formaldehyde release (2 molecules per this compound). To address this, tandem analytical techniques—such as headspace GC-MS for volatile formaldehyde and LC-MS for residual ethylene glycol—are essential. Comparative studies with isotopic labeling (e.g., deuterated formaldehyde) can track hydrolysis pathways in cell cultures or ex vivo lung models, as suggested by the MAK Commission’s analogy to formaldehyde toxicology .

Q. What are the current gaps in understanding the long-term carcinogenic potential of this compound, and how can these be addressed experimentally?

- Methodological Answer : No direct carcinogenicity studies exist for this compound, though it is classified analogously to formaldehyde (Carcinogen Category 4). To fill this gap, chronic inhalation studies in rodent models, mirroring formaldehyde protocols (e.g., 2-year exposures at MAK-derived concentrations), are needed. Biomarkers such as DNA-protein crosslinks in nasal epithelia should be assessed. Additionally, in vitro micronucleus assays can evaluate germ cell mutagenicity, as proposed in regulatory dossiers .

Properties

IUPAC Name |

2-(hydroxymethoxy)ethoxymethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O4/c5-3-7-1-2-8-4-6/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXGYYDRIMBPOMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCO)OCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5041225 | |

| Record name | 1,2-Bis[hydroxymethoxy]ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5041225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3586-55-8 | |

| Record name | (Ethylenedioxy)dimethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3586-55-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethylol glycol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003586558 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Bis[hydroxymethoxy]ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5041225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (ethylenedioxy)dimethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.655 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYLOL GLYCOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y772Z5O19G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.